Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate
Overview
Description
Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBF-Et and has been synthesized using different methods. The aim of
Scientific Research Applications
Synthesis of Fluorinated Compounds : The synthesis of partially fluorinated heterocyclic compounds, including 4,5,6,7-tetrafluorobenzo[b]furan, involves cyclization and decarboxylation reactions. This synthesis showcases the chemical reactivity of ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate derivatives and their potential as intermediates for further chemical transformations (Brooke, Furniss, & Musgrave, 1967).
Complex Formation and Ligand Behavior : Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied for their acid-base properties, solubility, chemical stability, and ability to form complexes with metals such as Cu(II), Co(II), and Ni(II). These studies highlight the compound's potential applications in coordination chemistry and material science (Chekanova et al., 2014).
Analytical and Spectral Studies : Analytical and spectral studies have been conducted on furan ring-containing organic ligands, demonstrating the utility of such compounds in the synthesis and characterization of metal complexes. These complexes have been tested for antimicrobial activity, indicating potential applications in biomedicine and pharmacology (Patel, 2020).
Reactivity with Nucleophilic Reagents : Research on the reactivity of esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents showcases the diverse chemical transformations that these compounds can undergo, including alkylation and phosphorylation. This reactivity is critical for synthesizing novel organic compounds with potential applications in material science and organic synthesis (Pevzner, 2003).
Catalytic Applications : A half-sandwich iron N-heterocyclic carbene complex has been utilized for the C-H bond activation/borylation of furans and thiophenes, illustrating the compound's potential in catalysis and organic synthesis. Such catalytic processes are crucial for developing efficient and sustainable synthetic methods (Hatanaka, Ohki, & Tatsumi, 2010).
properties
IUPAC Name |
ethyl 2-(tert-butylsulfanylmethyl)-4,5,6,7-tetrafluoro-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4O3S/c1-5-22-15(21)8-7(6-24-16(2,3)4)23-14-9(8)10(17)11(18)12(19)13(14)20/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFNHASLDYYLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2F)F)F)F)CSC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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